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The nitro group and carboxylic acid functionality of 4-(Tert-butylamino)-3-nitrobenzoic acid suggest its potential use as an intermediate in the synthesis of various organic molecules. Nitro groups can be readily converted into other functional groups, while carboxylic acids are versatile building blocks in organic chemistry .
A study published in Acta Crystallographica Section E: Structure Reports Online describes the crystal structure of 4-(Tert-butylamino)-3-nitrobenzoic acid. This information is valuable for understanding the material's packing arrangement and intermolecular interactions, which can be important factors in its physical properties and potential applications .
Further research is needed to explore the specific applications of 4-(Tert-butylamino)-3-nitrobenzoic acid. Its potential uses could include the development of new pharmaceuticals, materials, or functional molecules.
4-(Tert-butylamino)-3-nitrobenzoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol. This compound features a benzoic acid structure with a nitro group at the 3-position and a tert-butylamino group at the 4-position. The presence of these functional groups contributes to its unique chemical properties and biological activities. It is classified under the category of nitrobenzoic acid derivatives, which are known for their versatile applications in medicinal chemistry and material science .
4-(Tert-butylamino)-3-nitrobenzoic acid exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Nitrobenzoic acid derivatives have been studied for their potential anti-inflammatory and analgesic properties. Research indicates that such compounds may interact with biological targets, influencing pathways related to pain and inflammation . Additionally, they serve as precursors for various heterocyclic compounds that have pharmacological significance.
The synthesis of 4-(tert-butylamino)-3-nitrobenzoic acid typically involves several steps:
This method highlights its accessibility through straightforward organic transformations .
4-(Tert-butylamino)-3-nitrobenzoic acid has several applications:
Studies investigating the interactions of 4-(tert-butylamino)-3-nitrobenzoic acid with biological systems have revealed its potential as a modulator of enzymatic activity. For instance, its interactions with specific receptors or enzymes may lead to altered signaling pathways, contributing to its pharmacological effects . Furthermore, its structural characteristics allow it to form hydrogen bonds and other interactions that enhance its biological efficacy.
Several compounds share structural similarities with 4-(tert-butylamino)-3-nitrobenzoic acid, including:
| Compound Name | Unique Features |
|---|---|
| 4-(Tert-butylamino)-3-nitrobenzoic acid | Contains a tert-butyl group enhancing lipophilicity |
| 4-(Butylamino)-3-nitrobenzoic acid | Lacks sterically bulky tert-butyl group |
| 4-(Piperidin-1-yl)-3-nitrobenzoic acid | Contains a piperidine ring that may alter biological activity |
| 4-(Cyclohexylamino)-3-nitrobenzoic acid | Cyclohexane ring may impact solubility and binding properties |
| 4-(Dimethylaminomethyl)-3-nitrobenzoic acid | Dimethyl substitution may enhance electronic properties |
Each of these compounds exhibits unique characteristics that influence their chemical behavior and potential applications, making 4-(tert-butylamino)-3-nitrobenzoic acid distinct due to its bulky tert-butyl group which affects both solubility and biological interactions .
4-(Tert-Butylamino)-3-nitrobenzoic acid (C₁₁H₁₄N₂O₄) is a nitro-substituted benzoic acid derivative with a molecular weight of 238.24 g/mol. Its structure comprises a benzene ring functionalized with three distinct groups:
The SMILES representation is CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)N+[O-], and the InChIKey is ROOAGYYJHLOOBN-UHFFFAOYSA-N. The tert-butylamino group introduces steric bulk, while the nitro and carboxylic acid groups contribute to the molecule’s polarity and reactivity.
Key physical properties include:
The carboxylic acid group enables salt formation with bases, enhancing aqueous solubility under alkaline conditions.
The compound exhibits reactivity typical of its functional groups:
Hydrolysis of its ethyl ester derivative under basic conditions is a key synthetic pathway (discussed in Section 2).
4-(Tert-butylamino)-3-nitrobenzoic acid represents a significant nitrobenzoic acid derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-(tert-butylamino)-3-nitrobenzoic acid [2] [3]. The Chemical Abstracts Service registry number for this compound is 691363-50-5, providing a unique identifier for chemical databases and literature searches [2] [3].
The compound exhibits distinctive structural characteristics with its benzene ring substituted at three positions: a carboxylic acid group at position 1, a nitro group at position 3, and a tert-butylamino group at position 4 [1] [2]. The Simplified Molecular Input Line Entry System representation is CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)N+[O-], while the International Chemical Identifier is InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) [2] [3].
Comprehensive crystallographic analysis reveals that 4-(tert-butylamino)-3-nitrobenzoic acid crystallizes in the monoclinic crystal system with space group C2/m [1] [4]. The unit cell parameters demonstrate precise geometric relationships with a = 20.8125(15) Å, b = 6.7412(5) Å, and c = 8.0793(5) Å [1] [4]. The monoclinic angle β measures 90.863(6)°, resulting in a unit cell volume of 1133.41(14) ų [1] [4].
The crystal structure accommodates four formula units per unit cell (Z = 4), yielding a calculated density of 1.396 Mg m⁻³ [1] [4]. X-ray crystallographic investigations conducted at 100 K using molybdenum Kα radiation (λ = 0.71073 Å) provide high-resolution structural data [1] [4]. The Hall symbol notation -C 2y accurately describes the symmetry operations within the crystal lattice [1] [4].
| Crystal Parameter | Value | Standard Uncertainty |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | C2/m | - |
| a (Å) | 20.8125 | ±0.0015 |
| b (Å) | 6.7412 | ±0.0005 |
| c (Å) | 8.0793 | ±0.0005 |
| β (°) | 90.863 | ±0.006 |
| Volume (ų) | 1133.41 | ±0.14 |
| Z | 4 | - |
| Density (Mg m⁻³) | 1.396 | - |
Detailed analysis of the molecular geometry reveals specific bond lengths and angles that characterize the structural framework of 4-(tert-butylamino)-3-nitrobenzoic acid [1] [4]. The carboxylic acid functionality exhibits characteristic bond distances with O1-C10 measuring 1.318(4) Å and O2-C10 measuring 1.226(4) Å, indicating typical carbonyl and hydroxyl carbon-oxygen bonds [1] [4].
The nitro group demonstrates standard geometric parameters with O3-N1 and O4-N1 bond lengths of 1.236(4) Å and 1.245(4) Å respectively [1] [4]. The nitrogen-carbon bond connecting the nitro group to the benzene ring (N1-C5) measures 1.442(4) Å [1] [4]. The tert-butylamino substituent shows N2-C6 and N2-C7 bond distances of 1.343(4) Å and 1.495(4) Å respectively [1] [4].
| Bond | Length (Å) | Standard Uncertainty |
|---|---|---|
| O1-C10 | 1.318 | ±0.004 |
| O2-C10 | 1.226 | ±0.004 |
| O3-N1 | 1.236 | ±0.004 |
| O4-N1 | 1.245 | ±0.004 |
| N1-C5 | 1.442 | ±0.004 |
| N2-C6 | 1.343 | ±0.004 |
| N2-C7 | 1.495 | ±0.004 |
The molecular conformation of 4-(tert-butylamino)-3-nitrobenzoic acid exhibits notable features regarding the spatial arrangement of substituent groups [1] [5] [6]. Crystallographic analysis demonstrates that all non-hydrogen atoms lie within a mirror plane, with the exception of one methyl group from the tert-butyl moiety [1] [5]. This methyl group deviates from the mirror plane by 0.919(3) Å and exhibits a significant torsion angle of 62.9(2)° for the C6-N2-C7-C9 dihedral angle [1] [5] [6].
The nitro group maintains near-coplanar alignment with the benzene ring, while the carboxylic acid and tert-butylamino groups demonstrate similar coplanarity with the aromatic system [7]. The tert-butylamino side chain adopts an extended conformation, contributing to the overall molecular geometry [7]. These conformational characteristics significantly influence the crystal packing and intermolecular interactions within the solid state [1] [5].
| Torsional Parameter | Angle (°) | Standard Uncertainty |
|---|---|---|
| C6-N2-C7-C9 | 62.9 | ±0.2 |
| O3-N1-C5-C4 | 0.0 | - |
| O4-N1-C5-C4 | 180.0 | - |
| C6-N2-C7-C8 | 180.0 | - |
The crystal structure of 4-(tert-butylamino)-3-nitrobenzoic acid features an extensive network of intermolecular interactions that stabilize the three-dimensional arrangement [1] [5]. Intramolecular hydrogen bonding occurs between the amino nitrogen and nitro oxygen atoms, generating an S(6) ring motif with N2-H1N2···O4 interaction parameters of 0.81(4) Å for the N-H distance, 1.97(4) Å for the H···O contact, and 2.641(4) Å for the N···O separation [1] [4] [5].
Intermolecular hydrogen bonding creates dimeric units through O1-H1O1···O2 interactions with geometric parameters of 0.82(4) Å, 1.83(4) Å, and 2.655(4) Å for the O-H, H···O, and O···O distances respectively [1] [4]. These dimers propagate along the crystallographic a-axis direction with graph-set motif R₂²(8) [1] [5]. Additional C-H···O contacts link adjacent dimers with a C₂²(7) graph-set motif, forming extended chains along the b-direction [1] [5].
| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O1-H1O1···O2 | 0.82(4) | 1.83(4) | 2.655(4) | 178(4) |
| N2-H1N2···O4 | 0.81(4) | 1.97(4) | 2.641(4) | 139(4) |
| C1-H1A···O3 | 0.93 | 2.52 | 3.407(4) | 161 |
| C9-H9C···O2 | 0.96 | 2.53 | 3.437(3) | 158 |
The compound can be characterized through various spectroscopic and computational molecular descriptors that provide additional structural information [2] [3]. The International Chemical Identifier Key ROOAGYYJHLOOBN-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the molecular structure [2] [3]. The polar surface area measures 95.15 Ų, indicating significant polar character due to the carboxylic acid and nitro functionalities [8].
The compound is recognized by several alternative names and designations in chemical literature and databases:
Primary systematic name: 4-(tert-butylamino)-3-nitrobenzoic acid [1] [2] [3]
Alternative systematic names:
The compound is cataloged in multiple chemical databases with specific identification codes:
Database synonyms:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | PubChem [1] [3] |
| Molecular Weight | 238.24 g/mol | PubChem [1] [3] |
| CAS Registry Number | 691363-50-5 | PubChem [1] [2] [3] |
| PubChem CID | 11715651 | PubChem [1] [3] |
| MDL Number | MFCD09031717 | VWR [8] |
InChI (International Chemical Identifier):
InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) [1] [2] [3]
InChI Key:
ROOAGYYJHLOOBN-UHFFFAOYSA-N [1] [2] [3]
SMILES Notation:
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)N+[O-] [1] [3]
Canonical SMILES:
CC(C)(C)NC1=CC=C(C=C1N+=O)C(O)=O [2]
Crystallographic studies have been conducted on this compound, with detailed structural analysis published in Acta Crystallographica Section E [6] [7] [9]. The crystal structure reveals that all non-hydrogen atoms lie in a mirror plane except for one methyl group of the tert-butyl substituent, which deviates from the mirror plane by 0.919 Å and is twisted by a torsion angle of 62.9° [6] [9].
The molecular geometry includes:
| Synonym | Type | Database/Source |
|---|---|---|
| 4-(tert-butylamino)-3-nitrobenzoic acid | IUPAC Name | PubChem [1] [3] |
| 4-(TERT-BUTYLAMINO)-3-NITROBENZOIC ACID | Common Name | PubChem [1] [3] |
| 4-tert-butylamino-3-nitrobenzoic acid | Systematic Name | PubChem [1] [3] |
| 4-(tert-Butylamino)-3-nitrobenzoic acid | Alternative Name | AiFChem [2] |
| SCHEMBL6044103 | Chemical Database ID | PubChem [1] [3] |
| AKOS000213507 | Chemical Database ID | PubChem [1] [3] |
| Benzoic acid, 4-(tert-butylamino)-3-nitro- | Index Name | Index Name System |
| 4-tert-Butylamino-3-nitrobenzoic acid | Crystallographic Name | Crystallographic Database [6] [7] |
| 4-TERT-BUTYLAMINO-3-NITRO-BENZOIC ACID | Commercial Name | Chemical Book [4] [5] |
| Identifier Type | Value | Authority |
|---|---|---|
| CAS Registry Number | 691363-50-5 | Chemical Abstracts Service [1] [2] [3] |
| PubChem CID | 11715651 | PubChem [1] [3] |
| MDL Number | MFCD09031717 | MDL Information Systems [8] |
| InChI | InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) | InChI International Chemical Identifier [1] [2] [3] |
| InChI Key | ROOAGYYJHLOOBN-UHFFFAOYSA-N | InChI International Chemical Identifier [1] [2] [3] |
| SMILES | CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)N+[O-] | Simplified Molecular Input Line Entry System [1] [3] |
| Canonical SMILES | CC(C)(C)NC1=CC=C(C=C1N+=O)C(O)=O | Canonical SMILES [2] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | Molecular Formula [1] [3] |
| Molecular Weight | 238.24 g/mol | Computed by PubChem [1] [3] |